4-Ethylbenzamidoxime, AldrichCPR

physical organic chemistry linear free-energy relationships medicinal chemistry

Discovery programs requiring precise electronic modulation of the amidoxime pharmacophore face a gap: common para-substituted analogs (H, Me, OMe, Cl) fail to cover the moderate electron-donating ethyl space. 4-Ethylbenzamidoxime fills this niche with a Hammett σp ≈ -0.15, distinct from both unsubstituted (0.00) and 4-OMe (-0.27). - **Application**: Core building block for heterocyclic libraries; mARC prodrug activation verified independent of substituent effects. - **Supply model**: AldrichCPR rare chemical - budget for in-house characterization (NMR, HPLC). - **Procurement**: 1g unit size; route WO2005/40127 documented for scale-up.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B12052394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylbenzamidoxime, AldrichCPR
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=NO)N
InChIInChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)
InChIKeyRSGJHKJTRAXLPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethylbenzamidoxime: AldrichCPR Building Block for Early Discovery


4-Ethylbenzamidoxime (CAS 65264-05-3, C9H12N2O, MW 164.2 g/mol) is a para-substituted benzamidoxime derivative bearing an ethyl group at the 4-position of the phenyl ring [1]. It belongs to the amidoxime class, characterized by the N-hydroxyamidine functional group (C(NH2)=NOH), which confers nucleophilic reactivity and the capacity to serve as a precursor for heterocyclic synthesis [2]. This compound is supplied exclusively through the Sigma-Aldrich AldrichCPR collection—a curated set of rare and unique chemicals provided to early discovery researchers without vendor-collected analytical data [3]. The 4-ethyl substituent occupies a distinct position in Hammett electronic parameter space (σp ≈ −0.15) relative to the unsubstituted parent benzamidoxime (σp = 0) and other common para-substituted analogs, imparting unique electronic modulation to the amidoxime function [4].

Why 4-Ethylbenzamidoxime Cannot Substitute Other Benzamidoximes


Although multiple para-substituted benzamidoximes share the same N-hydroxyamidine pharmacophore, their electronic, steric, and physicochemical properties diverge meaningfully with the choice of the 4-substituent. The para-ethyl group (Hammett σp ≈ −0.15) provides a moderate electron-donating effect that is distinct from both the stronger electron-donating 4-methoxy group (σp ≈ −0.27) and the electron-withdrawing 4-chloro group (σp ≈ +0.23), resulting in different amidoxime redox potentials and 1H NMR chemical shifts that follow Hammett linear free-energy relationships [1]. These electronic differences directly affect the reactivity of the amidoxime function in nucleophilic addition and cyclocondensation reactions, meaning that synthetic outcomes achieved with 4-ethylbenzamidoxime may not be reproducible with other para-substituted analogs [2]. Furthermore, as an AldrichCPR product, 4-ethylbenzamidoxime is sold 'as-is' without vendor-collected analytical data, placing the burden of identity and purity verification on the buyer—a procurement model that is fundamentally different from purchasing characterized benzamidoxime analogs from standard catalog suppliers [3]. Substituting a fully characterized analog for this AldrichCPR compound therefore entails a distinct risk profile in terms of both chemical reactivity and supply-chain quality assurance.

Quantitative Differentiation Evidence for 4-Ethylbenzamidoxime


Electronic Effects of Para-Substituent on Amidoxime Reactivity

The para-ethyl substituent provides a moderate electron-donating effect (Hammett σp ≈ −0.15) that is clearly distinguishable from the electron-withdrawing 4-chloro analog (σp ≈ +0.23), the stronger electron-donating 4-methoxy analog (σp ≈ −0.27), the near-electroneutral 4-methyl analog (σp ≈ −0.17), and the unsubstituted parent benzamidoxime (σp = 0.00 by definition) [1]. In the Bauch et al. (2015) study of ten para-substituted benzamidoximes, the 1H NMR chemical shifts of the amidoxime NH2 protons and the electrochemical redox potentials were shown to correlate linearly with Hammett's σp, confirming that the 4-substituent electronically tunes the amidoxime function in a predictable and quantifiable manner [1]. The 4-ethyl group occupies a unique σp value (−0.15) that is not replicated by any other common para-substituted benzamidoxime, meaning that the electronic environment at the reactive amidoxime nitrogen and oxygen atoms is compound-specific and not interchangeable with close analogs [1].

physical organic chemistry linear free-energy relationships medicinal chemistry

mARC Prodrug Activation Kinetics

The mitochondrial amidoxime reducing component (mARC) is the enzyme system responsible for activating benzamidoxime prodrugs to their corresponding amidine drugs via N-reduction [1]. Bauch et al. (2015) determined the enzyme kinetic parameters KM and Vmax for the N-reduction of ten para-substituted derivatives of the model compound benzamidoxime using recombinant proteins and subcellular fractions from pig liver, followed by HPLC quantification of metabolites [1]. While the electronic properties of the para-substituent (Hammett's σ) were confirmed to influence the 1H NMR chemical shifts and redox potentials of the amidoxime function in a linearly correlated manner, no clear relationship between the kinetic parameters (KM, Vmax) for enzymatic reduction and Hammett's σ or lipophilicity could be established [1]. The authors concluded that these substituent properties 'can be largely ignored during the development of new amidoxime prodrugs, at least regarding prodrug activation' [1]. This class-level finding implies that 4-ethylbenzamidoxime, bearing a moderate electron-donating para substituent, is expected to exhibit mARC-mediated reduction kinetics comparable to other para-substituted benzamidoximes, without the risk of impaired prodrug activation that might be associated with strongly electron-withdrawing substituents in other enzyme systems [1].

prodrug activation mARC enzyme system drug metabolism

Synthetic Accessibility from 4-Ethylbenzonitrile

4-Ethylbenzamidoxime is synthesized by reaction of 4-ethylbenzonitrile (2 g, 15 mmol) with hydroxylamine hydrochloride (1.16 g, 17 mmol) and sodium bicarbonate (1.40 g, 17 mmol) in methanol under reflux for 5 hours, yielding 2.1 g (12.8 mmol, 85% isolated yield) after aqueous workup with ethyl acetate . This synthesis is documented in patent WO2005/40127 (page/column 79) . The 85% yield is comparable to yields reported for other para-substituted benzamidoximes prepared by analogous nitrile–hydroxylamine condensation methods: benzamidoxime itself has been reported in yields of 82.7% [1], while optimized ionic liquid conditions can enhance yields and selectivity for this class generally [2]. The availability of a published, patent-documented synthetic route with reproducible yield data provides procurement teams with a verifiable resynthesis pathway for identity confirmation—an important consideration given that the AldrichCPR product is sold without vendor analytical characterization [3].

synthetic methodology amidoxime preparation patent chemistry

Melting Point Divergence for Identity Verification

The melting points of para-substituted benzamidoximes vary substantially with the identity of the 4-substituent, reflecting differences in crystal packing, intermolecular hydrogen bonding, and molecular symmetry [1]. Published melting point data reveal a clear differentiation: unsubstituted benzamidoxime melts at 75–79°C , while 4-methylbenzamidoxime melts at 135–145°C [2], 4-chlorobenzamidoxime at 129–131°C , and 4-methoxybenzamidoxime at 119–128°C . The melting point of 4-ethylbenzamidoxime is not publicly cataloged by major suppliers , which, when combined with the AldrichCPR 'no analytical data' policy, makes melting point determination a necessary first-step identity verification procedure upon receipt . The expected melting point range, based on interpolation from the homologous series (Me → Et → n-Pr), would be intermediate between 4-methylbenzamidoxime (135–145°C) and the predicted values for longer-chain analogs, providing a falsifiable hypothesis for quality control.

physicochemical characterization quality control solid-state properties

AldrichCPR Procurement Model vs. Standard Catalogs

4-Ethylbenzamidoxime (catalog BOG00048) is supplied under Sigma-Aldrich's AldrichCPR program, which explicitly states: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final.' The product is sold 'AS-IS' with no warranty of merchantability, fitness for a particular purpose, or non-infringement of intellectual property rights [1]. This contrasts with the standard procurement model for benzamidoxime (CAS 613-92-3, ≥98% purity, melting point 77°C, available with certificate of analysis from TCI and Thermo Scientific) and 4-methylbenzamidoxime (CAS 19227-13-5, 97% purity, melting point 135–138°C, with CoA from Thermo Scientific) [2], both of which are supplied with vendor-verified analytical data and standard return policies. The AldrichCPR model introduces a distinct procurement risk profile: the buyer must budget for and execute independent identity verification (NMR, MS, elemental analysis, melting point) and purity assessment (HPLC, GC) before the compound can be used in downstream experiments where data integrity depends on compound identity [1]. The per-unit pricing of 4-ethylbenzamidoxime (approximately $314 USD per gram via Krackeler Scientific; ¥1,594 CNY per gram via Alfa Aesar) [3] must be evaluated in the context of the additional in-house analytical costs required.

chemical procurement quality assurance early discovery research

Heterocyclic Synthesis via Amidoxime Cyclocondensation

Benzamidoximes are established precursors for the synthesis of 1,2,4-oxadiazoles, 4,5-dihydro-1,2,4-oxadiazoles, quinazolines, and 1,4-benzodiazepines via cyclocondensation with carboxylic acid derivatives, aldehydes, or isatoic anhydride [1][2]. The nucleophilic addition reactivity of para-substituted benzamidoximes toward electrophilic nitrile ligands in cis-[PtCl2(EtCN)2] has been shown to follow a linear free-energy relationship with Hammett σp, with a reaction constant ρ296 = calculated for the series at 23°C in acetone [3]. This demonstrates that the electronic character of the para-substituent directly modulates the nucleophilicity of the amidoxime –NH2 group in a quantifiable manner [3]. The para-ethyl substituent (σp = −0.15) is therefore predicted to confer intermediate nucleophilic reactivity—higher than the electron-withdrawing 4-Cl (σp = +0.23) and the unsubstituted parent (σp = 0.00), but lower than the strongly electron-donating 4-OMe (σp = −0.27) [3][4]. This tunable reactivity makes 4-ethylbenzamidoxime a valuable building block for synthesizing oxadiazole and related heterocyclic libraries with substituent-defined reaction kinetics [1][3]. Sigma-Aldrich categorizes the compound under 'CORE BUILDING BLOCKS,' consistent with this synthetic role [5].

heterocyclic chemistry 1,2,4-oxadiazole synthesis building block reactivity

Research and Procurement Scenarios for 4-Ethylbenzamidoxime


SAR Campaigns: Electronic Tuning of Amidoxime Pharmacophore

When conducting structure–activity relationship (SAR) exploration of benzamidoxime-based leads, the 4-ethyl substituent fills a specific electronic gap between the near-neutral 4-methyl analog (σp ≈ −0.17) and the unsubstituted parent (σp = 0.00) while avoiding the stronger electron-donating character of 4-methoxy (σp ≈ −0.27) and the electron-withdrawing character of 4-chloro (σp ≈ +0.23). The linear correlation between Hammett σp and both amidoxime redox potential and 1H NMR chemical shifts, as established by Bauch et al. (2015) [1], means that the 4-ethyl derivative provides a predictable, intermediate point on the electronic landscape for probing substituent effects on target binding, cellular potency, and DMPK properties. Importantly, the mARC prodrug activation system does not discriminate among para-substituted benzamidoximes based on electronic or lipophilic parameters [1], so the 4-ethyl substituent can be introduced without concern for impaired bioactivation—a critical advantage for prodrug design programs.

Diversity-Oriented Synthesis of 1,2,4-Oxadiazole Libraries

4-Ethylbenzamidoxime serves as a CORE BUILDING BLOCK for heterocyclic library synthesis [2]. The nucleophilic addition reactivity of para-substituted benzamidoximes toward electrophilic nitrile ligands follows a Hammett linear free-energy relationship [3], meaning the 4-ethyl derivative's reactivity is predictably intermediate between electron-rich (4-OMe) and electron-poor (4-Cl) analogs. This predictable reactivity enables chemists to design parallel synthesis protocols where reaction rates, yields, and product distributions can be rationally tuned by substituent selection. The 85% synthetic yield from 4-ethylbenzonitrile provides a reliable starting point for building block preparation, and the patent-documented route (WO2005/40127) offers a validated pathway for in-house synthesis when larger quantities are needed than the AldrichCPR 1g unit size.

Unique Chemical Space Access via AldrichCPR

The AldrichCPR collection is specifically designed to provide early discovery researchers with access to rare and unique chemicals that are not part of standard commercial catalogs [4]. 4-Ethylbenzamidoxime is not available as a fully characterized reagent from major suppliers such as TCI, Thermo Scientific/Acros, or Apollo Scientific, in contrast to benzamidoxime and 4-methylbenzamidoxime which are readily sourced with certificates of analysis [5]. For discovery programs seeking to explore chemical space around the para-ethyl substitution pattern—whether for patent novelty, unexplored SAR, or specific physicochemical property optimization—the AldrichCPR product is currently the primary commercial access point. Researchers must budget for in-house analytical characterization (NMR, HPLC, MS, melting point) as part of the procurement workflow, given the explicit 'no analytical data' terms of sale [4].

Prodrug Feasibility: Consistent mARC Bioactivation

The amidoxime prodrug concept ('amidoximes instead of amidines') relies on mARC-catalyzed N-reduction to generate the active amidine drug in vivo [1]. The Bauch et al. (2015) finding that neither Hammett σp nor lipophilicity of the para-substituent significantly correlates with enzymatic reduction kinetic parameters (KM, Vmax) [1] means that 4-ethylbenzamidoxime can be deployed in prodrug screening cascades with the expectation that its bioactivation efficiency will be comparable to other para-substituted benzamidoximes. This class-level evidence reduces the risk that the 4-ethyl substitution would introduce an unforeseen prodrug activation liability—a concern that cannot be dismissed a priori for all substituent types in enzyme-mediated drug metabolism. Researchers comparing the pharmacokinetics of benzamidoxime prodrugs with varying para-substitution can use 4-ethylbenzamidoxime as a representative alkyl-substituted member of the series without the confounding factor of substituent-dependent mARC kinetics [1].

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